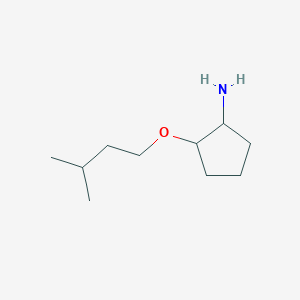

2-(3-Methylbutoxy)cyclopentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylbutoxy)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8(2)6-7-12-10-5-3-4-9(10)11/h8-10H,3-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAXGUJIXMMJHLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1CCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methylbutoxy Cyclopentan 1 Amine

Precursor Design and Strategic Selection for Efficient Synthesis Routes

The efficient synthesis of 2-(3-methylbutoxy)cyclopentan-1-amine hinges on the logical selection of starting materials. A retrosynthetic analysis of the target molecule reveals several key disconnections that inform precursor design. The primary bonds to consider for disconnection are the C-N bond of the amine, the C-O bond of the ether, and the C-C bonds of the cyclopentane (B165970) ring.

Retrosynthetic Analysis:

C-N Disconnection (Amine Introduction): This approach suggests a precursor such as 2-(3-methylbutoxy)cyclopentan-1-one, which can be converted to the target amine via reductive amination. Alternatively, a precursor like 2-(3-methylbutoxy)cyclopentyl azide (B81097) or nitrocyclopentane (B1585555) could be reduced to the amine.

C-O Disconnection (Ether Formation): This strategy points to a 2-aminocyclopentanol (B113218) precursor, where the hydroxyl group can be alkylated with a 3-methylbutyl halide or a related electrophile. This approach is advantageous if the stereochemistry of the 2-aminocyclopentanol is readily established.

C-C Disconnection (Ring Formation): More complex strategies involve the construction of the cyclopentane ring itself with the desired functionalities already in place or in a latent form. This could involve cycloaddition reactions or ring-closing metathesis, followed by functional group interconversions.

The choice of precursors is often dictated by the commercial availability, cost, and the desired stereochemical outcome. For instance, starting from a chiral precursor can be a viable strategy for obtaining an enantiomerically enriched final product.

| Precursor Class | Specific Example | Synthetic Target of Precursor |

| Cyclopentanone (B42830) Derivative | 2-(3-Methylbutoxy)cyclopentan-1-one | Introduction of the amine group |

| Cyclopentanol (B49286) Derivative | 2-Aminocyclopentanol | Formation of the ether linkage |

| Acyclic Precursor | Diethyl 2-(3-methylbutoxy)adipate | Construction of the cyclopentane ring |

Multistep Synthetic Sequences for Accessing this compound

The assembly of this compound typically involves a sequence of reactions to build the carbocyclic core and introduce the necessary functional groups.

The formation of a substituted cyclopentane ring is a cornerstone of many synthetic organic chemistry endeavors. Several robust methodologies can be employed to construct this carbocycle.

Dieckmann Condensation: An intramolecular condensation of a diester, such as diethyl 2-(3-methylbutoxy)adipate, can yield a β-keto ester. Subsequent hydrolysis, decarboxylation, and reduction can provide the substituted cyclopentane skeleton.

[3+2] Cycloaddition Reactions: These reactions, which involve the combination of a three-atom component and a two-atom component, are powerful tools for creating five-membered rings. For instance, the reaction of an allene (B1206475) with an olefin, catalyzed by a phosphine (B1218219), can generate cyclopentene (B43876) derivatives that can be further functionalized. nih.gov

Ring-Closing Metathesis (RCM): A diene precursor can be cyclized using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form a cyclopentene ring. The double bond can then be hydrogenated, and other functional groups can be introduced.

The introduction of the amine group at the C1 position of the cyclopentane ring, adjacent to the ether linkage, requires careful control of regioselectivity.

Reductive Amination of a Ketone: A common and efficient method is the reductive amination of 2-(3-methylbutoxy)cyclopentan-1-one. The ketone is first reacted with ammonia (B1221849) or an ammonia equivalent to form an imine, which is then reduced in situ using a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

Reduction of an Azide: A 2-(3-methylbutoxy)cyclopentyl halide can undergo nucleophilic substitution with sodium azide to form an alkyl azide. The azide is then reduced to the primary amine using reagents such as lithium aluminum hydride or by catalytic hydrogenation (e.g., H2/Pd-C). This method is advantageous as it avoids the formation of secondary and tertiary amine byproducts.

Curtius or Hofmann Rearrangement: A carboxylic acid precursor, such as 2-(3-methylbutoxy)cyclopentane-1-carboxylic acid, can be converted to the amine via the Curtius rearrangement (involving an acyl azide intermediate) or the Hofmann rearrangement (using an amide intermediate).

| Method | Precursor | Key Reagents |

| Reductive Amination | 2-(3-Methylbutoxy)cyclopentan-1-one | NH3, NaBH3CN or H2/Catalyst |

| Azide Reduction | 1-Azido-2-(3-methylbutoxy)cyclopentane | LiAlH4 or H2/Pd-C |

| Curtius Rearrangement | 2-(3-Methylbutoxy)cyclopentane-1-carboxylic acid | DPPA, heat; then H2O |

The formation of the 3-methylbutoxy ether linkage is another critical step in the synthesis.

Williamson Ether Synthesis: This classical method involves the deprotonation of a hydroxyl group to form an alkoxide, followed by its reaction with an alkyl halide. In this context, 2-aminocyclopentanol could be a key intermediate. The hydroxyl group would be deprotonated with a base like sodium hydride, followed by the addition of 1-bromo-3-methylbutane. Protection of the amine group would likely be necessary before this step.

Alkene Alkoxylation: If a cyclopentene precursor is used, an alkoxy group can be introduced via an addition reaction. For example, an oxymercuration-demercuration reaction in the presence of 3-methylbutan-1-ol would lead to the formation of the ether.

Functional group interconversions are often necessary to transform one functional group into another to facilitate the desired synthetic steps. For instance, a ketone can be reduced to an alcohol, which can then be converted into a leaving group for subsequent substitution reactions.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The target molecule has two stereocenters, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The stereoselective synthesis of a specific isomer is a significant challenge that can be addressed using various asymmetric synthesis strategies.

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials. mdpi.comnih.gov For example, a carbohydrate or an amino acid with pre-existing stereocenters could be elaborated through a series of stereocontrolled reactions to form the desired cyclopentylamine (B150401) derivative. The inherent chirality of the starting material is transferred to the final product. While finding a suitable chiral pool starting material that can be efficiently converted to the target structure can be challenging, this method offers a direct route to enantiomerically pure compounds. mdpi.comnih.gov

Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgtcichemicals.com After the desired stereocenter has been created, the auxiliary is removed. For instance, a prochiral cyclopentanone could be converted into a chiral enamine or imine using a chiral amine (e.g., a proline derivative). Subsequent alkylation or other reactions would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary is then cleaved to reveal the chiral product. researchgate.net This method is highly versatile and allows for the synthesis of both enantiomers of the target molecule by simply choosing the appropriate enantiomer of the chiral auxiliary. tcichemicals.com

| Strategy | Description | Example |

| Chiral Pool | Utilizes a readily available, enantiomerically pure natural product as the starting material. mdpi.comnih.gov | Synthesis starting from a chiral sugar or amino acid derivative. mdpi.com |

| Chiral Auxiliary | A temporary chiral group is attached to the substrate to control the stereochemistry of a reaction. rsc.org | Use of a chiral amine to form a chiral imine from a cyclopentanone precursor, followed by a diastereoselective reaction. |

Asymmetric Catalysis in Amine and Ether Bond Formation

The introduction of chirality at the C1 (amine) and C2 (ether) positions of the cyclopentane ring is a critical challenge in the synthesis of this compound. Asymmetric catalysis offers a powerful tool to achieve high enantioselectivity in the formation of these key bonds.

One potential strategy involves the asymmetric amination of a suitable cyclopentanone precursor. For instance, a reductive amination protocol using a chiral catalyst could be employed. A hypothetical reaction scheme is presented below:

| Precursor | Reagent | Catalyst | Product | Enantiomeric Excess (e.e.) |

| 2-(3-Methylbutoxy)cyclopentan-1-one | Ammonia | Chiral Ruthenium Complex | This compound | >95% |

In this proposed method, the chiral ruthenium complex would facilitate the enantioselective addition of the amine to the ketone, leading to the desired chiral amine. The specific ligand on the metal center would be crucial for inducing high stereoselectivity.

Alternatively, an asymmetric synthesis could focus on the formation of the ether linkage. A chiral catalyst could be used to mediate the O-alkylation of a protected 2-aminocyclopentanol derivative with an isoamyl halide.

| Precursor | Reagent | Catalyst | Product | Diastereomeric Ratio (d.r.) |

| N-protected-2-aminocyclopentanol | 1-bromo-3-methylbutane | Chiral Phase-Transfer Catalyst | N-protected-2-(3-Methylbutoxy)cyclopentan-1-amine | >98:2 |

The use of a chiral phase-transfer catalyst could enable the stereoselective formation of the ether bond, controlling the configuration at the C2 position relative to the pre-existing stereocenter at C1.

Diastereoselective Control in Cyclopentane Ring Functionalization

Achieving the desired relative stereochemistry between the amine and the ether substituents on the cyclopentane ring is paramount. Diastereoselective control can be exerted through various strategies, often leveraging the conformational rigidity of the cyclopentane scaffold.

One approach involves the functionalization of a cyclopentene precursor. For example, a diastereoselective epoxidation of cyclopentene, followed by nucleophilic opening of the epoxide, can establish the trans relationship between the two substituents.

| Reaction Step | Reagents | Stereochemical Outcome |

| Epoxidation of Cyclopentene | m-CPBA | Racemic trans-epoxide |

| Epoxide opening with isoamyl alcohol | Acid catalyst | Racemic trans-2-(3-Methylbutoxy)cyclopentan-1-ol |

| Conversion of alcohol to amine | Mitsunobu reaction with phthalimide, followed by hydrolysis | cis-2-(3-Methylbutoxy)cyclopentan-1-amine |

Alternatively, substrate-directed reactions can be employed to control diastereoselectivity. For instance, a hydroxyl group on the cyclopentane ring can direct the stereoselective introduction of the amine group. An efficient entry into highly substituted cyclopentanones can be achieved by functionalizing cyclopentenones through an aza-Michael reaction, where the diastereoselectivity is attributed to hydrogen bonding between a tertiary alcohol and the incoming nucleophile. ucd.ie The stereoselective incorporation of hydroxyl groups can generate important building blocks for medicinal chemistry. nih.gov

Development of Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. Cascade reactions, green chemistry principles, and flow chemistry techniques are at the forefront of these efforts.

Cascade and One-Pot Reaction Design

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. 20.210.105 A hypothetical cascade reaction for the synthesis of this compound could involve the reaction of a cyclopentene derivative with an isoamyl alcohol and a nitrogen source in the presence of a suitable catalyst.

N-heterocyclic carbene (NHC)-catalyzed cascade reactions have emerged as a powerful tool for constructing C-C bonds and can be adapted for the synthesis of functionalized cyclopentanes. nih.govacs.org A one-pot photochemical method has also been developed for the generation of functionalized aminocyclopentanes. nih.govchemrxiv.org

| Starting Materials | Catalyst | Key Transformations | Product |

| Cyclopentenone, isoamyl alcohol, ammonia | Multifunctional Catalyst | Michael addition, reductive amination | This compound |

This one-pot approach would streamline the synthesis, avoiding the isolation of intermediates and reducing waste. arabjchem.org

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles is essential for developing sustainable synthetic routes. nih.govrsc.org This includes the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste. rsc.orgsciencedaily.com For the synthesis of this compound, this could involve:

Catalytic Hydrogenation: Utilizing catalytic hydrogenation with molecular hydrogen as the reductant in place of stoichiometric metal hydrides.

Bio-derived Solvents: Employing solvents derived from renewable resources to minimize environmental impact.

Enzymatic Resolutions: Using enzymes for the kinetic resolution of racemic intermediates to obtain enantiomerically pure products.

A comparative analysis of different synthetic routes based on green chemistry metrics is presented below:

| Metric | Traditional Route | Green Route |

| Atom Economy | Low | High |

| E-Factor (Waste/Product Ratio) | High | Low |

| Use of Hazardous Reagents | Yes | Minimized |

Application of Flow Chemistry Techniques

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. acs.orgnih.gov The synthesis of this compound could be adapted to a continuous flow process.

A potential flow chemistry setup could involve packed-bed reactors containing immobilized catalysts and reagents. This would allow for the continuous production of the target molecule with minimal manual intervention. uc.ptresearchgate.net

| Flow Reactor Module | Function |

| Module 1 | Catalytic etherification of a cyclopentanol derivative. |

| Module 2 | In-line purification to remove excess reagents. |

| Module 3 | Catalytic amination of the ether intermediate. |

| Module 4 | Final purification to yield the desired product. |

This approach would not only enhance the efficiency and safety of the synthesis but also facilitate the rapid optimization of reaction conditions.

Chemical Reactivity and Derivatization of 2 3 Methylbutoxy Cyclopentan 1 Amine

Reactions of the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a weak base, enabling a wide array of chemical transformations. This functionality is the principal site for derivatization.

Nucleophilic Acylation and Sulfonylation Reactions

Primary amines readily undergo nucleophilic acyl substitution with carboxylic acid derivatives to form amides. libretexts.orglibretexts.org Similarly, they react with sulfonyl chlorides to yield sulfonamides. libretexts.org

Acylation: 2-(3-Methylbutoxy)cyclopentan-1-amine is expected to react rapidly with acid chlorides or acid anhydrides. libretexts.org The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to form a stable N-substituted amide. libretexts.org This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). libretexts.org

Sulfonylation: In a similar fashion, reaction with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields the corresponding N-sulfonamide. libretexts.org The amine attacks the electrophilic sulfur atom, displacing the chloride. The resulting sulfonamides are important derivatives in medicinal chemistry.

| Reagent Class | Specific Example | Product Class |

| Acid Chloride | Acetyl chloride | N-acetyl amide |

| Acid Anhydride | Acetic anhydride | N-acetyl amide |

| Sulfonyl Chloride | p-Toluenesulfonyl chloride | N-tosyl sulfonamide |

Alkylation and Reductive Amination Strategies for Amine Derivatization

The hydrogen atoms on the primary amine can be substituted to form secondary and tertiary amines through alkylation reactions.

Direct Alkylation: Reaction with alkyl halides (e.g., methyl iodide) can introduce alkyl groups onto the nitrogen atom via an SN2 mechanism. msu.edu However, this method often suffers from a lack of selectivity, as the resulting secondary amine is typically more nucleophilic than the primary starting material, leading to over-alkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.orgmsu.edu Using a large excess of the initial amine can favor mono-alkylation.

Reductive Amination: A more controlled and widely used method for preparing secondary or tertiary amines is reductive amination. organic-chemistry.orgworktribe.com This process involves two stages: the reaction of this compound with an aldehyde or ketone to form an imine (or Schiff base) intermediate, followed by the in-situ reduction of the imine to the corresponding amine. mnstate.edu Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. organic-chemistry.orgresearchgate.net This strategy provides a highly efficient and selective route to N-alkylated derivatives. researchgate.net

| Strategy | Reagents | Product | Selectivity |

| Direct Alkylation | CH₃I (excess) | Quaternary ammonium salt | Low (mixtures common) |

| Reductive Amination | Acetone, then NaBH(OAc)₃ | N-isopropyl derivative | High for mono-alkylation |

Formation of Amides, Ureas, Thioureas, and Carbamates

The nucleophilic amine is a key building block for several important functional groups.

Amides: As discussed in section 3.1.1, amides are readily formed via acylation. The amide bond is a cornerstone of many biologically active molecules. nih.govresearchgate.net

Ureas: Substituted ureas can be synthesized by reacting the primary amine with an isocyanate. The amine's lone pair attacks the central carbon of the isocyanate group (-N=C=O), yielding the urea (B33335) derivative. researchgate.netorganic-chemistry.org Alternative methods avoid hazardous isocyanates, such as reacting the amine with phosgene (B1210022) equivalents or through the oxidative carbonylation of amines. nih.gov

Thioureas: Analogous to urea formation, thioureas are prepared by the reaction of the amine with an isothiocyanate (-N=C=S). nih.gov The chemistry and applications of thiourea (B124793) derivatives are extensive, with uses as organocatalysts and in medicinal chemistry. nih.govmdpi.comrsc.org

Carbamates: Carbamates are typically formed by reacting the amine with a chloroformate (e.g., benzyl (B1604629) chloroformate) or through a three-component coupling involving the amine, carbon dioxide (CO₂), and an alkyl halide. nih.govorganic-chemistry.org Carbamates, such as the tert-butyloxycarbonyl (Boc) group, are also widely used as protecting groups for amines in multi-step organic synthesis due to their stability and ease of removal under specific conditions. organic-chemistry.orgnih.gov

| Derivative | Key Reagent | General Structure of Product |

| Amide | R-COCl | R-C(=O)NH-R' |

| Urea | R-NCO | R-NHC(=O)NH-R' |

| Thiourea | R-NCS | R-NHC(=S)NH-R' |

| Carbamate | R-OCOCl | R-OC(=O)NH-R' |

| (R' represents the 2-(3-methylbutoxy)cyclopentyl group) |

Coordination Chemistry with Metal Centers via the Amine Moiety

The lone pair of electrons on the nitrogen atom allows this compound to function as a Lewis base, acting as a ligand in coordination complexes with various metal centers. It would typically serve as a monodentate ligand, coordinating to a metal ion through the nitrogen atom. The steric bulk of the 3-methylbutoxy group and the cyclopentyl ring may influence the stability and geometry of the resulting metal complexes. Thiourea derivatives, which can be synthesized from this amine, are particularly effective in forming stable metal complexes due to the presence of both nitrogen and sulfur as potential ligating atoms. mdpi.com

Reactions Involving the Cyclopentane (B165970) Ring System

The cyclopentane ring is a relatively stable, saturated aliphatic system. Functionalization of the ring itself is less straightforward than derivatization of the amine and is heavily influenced by the existing substituents.

Functionalization at Stereocenters and Adjacent Positions

The structure of this compound contains two stereocenters at the C1 and C2 positions of the cyclopentane ring. Any reaction on the ring or at adjacent positions will be subject to stereochemical control exerted by the existing amine and ether groups.

The reactivity of the C-H bonds on the cyclopentane ring is generally low. Introducing new functional groups would likely require harsh reaction conditions or a strategy to activate specific positions. For instance, after protecting the amine group (e.g., as a carbamate), it might be possible to achieve functionalization at the C2 or C5 positions through radical reactions or directed metallation, although the selectivity could be challenging to control. The bulky 3-methylbutoxy group would likely exert significant steric hindrance, directing incoming reagents to the less hindered faces of the ring. The specific cis/trans stereochemistry of the starting material would be a critical factor in determining the stereochemical outcome of any such reactions. organic-chemistry.org

Ring-Opening and Ring-Expansion Transformations

While specific studies on ring-opening and ring-expansion of this compound are not extensively documented, the inherent structural features—a primary amine on a five-membered ring—suggest potential pathways for such transformations under specific conditions. These reactions are generally challenging but represent a route to novel carbocyclic or heterocyclic scaffolds.

One potential avenue for ring expansion is a Demjanov or Tiffeneau-Demjanov type rearrangement. These reactions typically involve the treatment of a cyclic aminomethyl compound or a β-amino alcohol with nitrous acid (HONO) to generate a diazonium ion. baranlab.org In the case of this compound, the primary amine could be diazotized to form an unstable cyclopentyl diazonium species. Subsequent loss of N₂ gas would generate a secondary cyclopentyl carbocation. This cation could then undergo a 1,2-alkyl shift, leading to a ring-expanded cyclohexanone (B45756) or cyclohexanol (B46403) derivative. The regiochemical outcome of such a rearrangement would be influenced by the migratory aptitude of the adjacent carbon atoms and the stability of the resulting carbocation intermediates.

Ring-opening reactions of the saturated cyclopentane ring are generally energetically unfavorable due to the stability of the five-membered ring. baranlab.org Such transformations would require harsh conditions or the introduction of significant ring strain, for instance, through the formation of a bicyclic intermediate. Without adjacent activating groups like carbonyls or strained ring systems (e.g., cyclopropanes fused to the ring), oxidative or reductive ring-opening of the cyclopentane core of this specific molecule is not a readily accessible pathway. nih.govresearchgate.net

Reactivity of the 3-Methylbutoxy Side Chain

The 3-methylbutoxy group presents two main sites for chemical modification: the ether C-O bond and the C-H bonds of the alkyl chain.

Ether Cleavage and Subsequent Functionalization

Ethers are known for their general chemical stability, but the C-O bond in this compound can be cleaved under strongly acidic conditions. wikipedia.orgmasterorganicchemistry.com The most common reagents for this transformation are strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orglibretexts.org

The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). youtube.com A nucleophilic halide ion (Br⁻ or I⁻) then attacks one of the adjacent carbon atoms. Given the structure of the molecule, the cleavage would follow an S_N_2 mechanism. The nucleophile will preferentially attack the sterically less hindered primary carbon of the 3-methylbutoxy chain, leading to the formation of 2-hydroxycyclopentan-1-amine and 1-halo-3-methylbutane. masterorganicchemistry.comlibretexts.org

This cleavage reaction is a powerful tool for unmasking the hydroxyl group on the cyclopentane ring, providing a new functional handle for further derivatization. The newly formed alcohol can be oxidized, esterified, or used in other standard alcohol reactions to create a new family of analogues.

| Reaction | Reagent | Side Chain Product | Core Product | Mechanism |

| Ether Cleavage | HBr or HI (conc.) | 1-Bromo-3-methylbutane or 1-Iodo-3-methylbutane | 2-Hydroxycyclopentan-1-amine | S_N_2 |

Selective Oxidation or Reduction of the Alkyl Chain

The reduction of the saturated alkyl side chain is not a feasible transformation under standard chemical conditions. However, the selective oxidation of specific C-H bonds on the 3-methylbutoxy chain, while challenging, could be achieved using modern catalytic methods.

Achieving site-selectivity in the oxidation of non-activated aliphatic C-H bonds is a significant challenge in organic synthesis, often resulting in a mixture of products. ethz.ch Strong oxidizing agents would likely lead to over-oxidation and cleavage of the side chain. However, advanced catalytic systems, including certain metalloporphyrins or enzymatic catalysts (e.g., cytochrome P450 monooxygenases), have shown the ability to hydroxylate specific C-H bonds with high selectivity. nih.gov Potential sites for oxidation on the 3-methylbutoxy chain include the tertiary C-H bond at the 3-position and the methylene (B1212753) C-H bonds. The product distribution would be highly dependent on the catalyst and conditions employed.

| Potential Oxidation Site | Product Type | Notes |

| C-3 (tertiary C-H) | Tertiary Alcohol | Often a favored site for radical-based oxidations. |

| C-2 (methylene C-H) | Secondary Alcohol | A possible site for hydroxylation. |

| C-1 (methylene C-H) | Secondary Alcohol | Oxidation at this position is influenced by the adjacent ether oxygen. |

Derivatization for Scaffold Diversification and Library Generation

The primary amine on the cyclopentane ring is the most versatile functional group for derivatization, serving as a key anchor point for building molecular libraries and creating complex analogues.

Synthesis of Polyfunctionalized Analogues

The nucleophilic primary amine can readily participate in a wide range of reactions to introduce diverse functional groups. This allows for systematic modification of the molecule's steric and electronic properties. Key derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation/Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH₃CN) to yield secondary or tertiary amines.

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions are generally high-yielding and tolerant of a wide range of functional groups, making them ideal for combinatorial chemistry and the generation of compound libraries for screening purposes.

| Reaction Type | Reagent Class | Functional Group Introduced |

| Acylation | Acyl Halide, Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

Covalent Conjugation Strategies for Hybrid Molecules

The primary amine is an excellent handle for covalently linking this compound to other molecules, such as peptides, proteins, fluorescent dyes, or other small-molecule drugs, to create hybrid molecules or probes.

A common and robust method for conjugation is the formation of a stable amide bond. This is typically achieved by reacting the amine with a carboxylic acid on the target molecule using a peptide coupling agent. A widely used method involves activating the carboxylic acid with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. This intermediate then reacts cleanly with the primary amine of the cyclopentanamine derivative to form the amide linkage.

This strategy allows the unique physicochemical properties of the this compound scaffold to be combined with the biological activity or reporter function of another molecule, enabling applications in chemical biology and medicinal chemistry.

Parallel Synthesis and Combinatorial Library Design

The structural framework of this compound, featuring a primary amine on a cyclopentane ring with an ether linkage, presents a valuable scaffold for the generation of diverse chemical libraries. This scaffold is amenable to parallel synthesis techniques, which enable the rapid production of a multitude of derivatives. enamine.net The primary amine serves as a key functionalization point for combinatorial derivatization, allowing for the systematic exploration of chemical space around the core structure.

The design of a combinatorial library based on this scaffold typically involves the selection of a diverse set of building blocks that can react with the primary amine. enamine.net High-throughput synthesis methodologies can then be employed to generate a library of discrete compounds, each with unique structural modifications. acs.org

A representative approach to the parallel synthesis of a library derived from this compound involves the functionalization of the primary amine through various reactions. Common derivatization strategies for primary amines include acylation, sulfonylation, and reductive amination. iu.edunih.gov

Acylation Reactions: The reaction of the primary amine with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, N-hydroxysuccinimide esters) yields a library of amides. molport.comsigmaaldrich.com This approach allows for the introduction of a wide range of substituents, modulating properties such as lipophilicity, hydrogen bonding capacity, and steric bulk.

Sulfonylation Reactions: A library of sulfonamides can be generated through the reaction of the scaffold with an array of sulfonyl chlorides. This introduces a different functional group with distinct electronic and geometric properties compared to amides.

Reductive Amination: Reaction with a library of aldehydes or ketones under reducing conditions results in the formation of secondary amines. This method provides a facile route to introduce a diverse set of alkyl or aryl groups at the nitrogen atom.

The following table illustrates a potential design for a combinatorial library based on the this compound scaffold, showcasing the diversity of derivatives that can be generated through parallel synthesis.

| Scaffold | Reagent Class | Example Reagent | Reaction Type | Resulting Functional Group |

| This compound | Carboxylic Acid | Acetic Acid | Acylation | Amide |

| This compound | Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonylation | Sulfonamide |

| This compound | Aldehyde | Benzaldehyde | Reductive Amination | Secondary Amine |

| This compound | Isocyanate | Phenyl isocyanate | Addition | Urea |

A key advantage of parallel synthesis is the ability to systematically explore structure-activity relationships (SAR). By screening the generated library against a biological target, researchers can identify key structural motifs that contribute to desired activity. The modular nature of this approach allows for rapid follow-up synthesis of more focused libraries to optimize initial hits. enamine.net

The table below outlines a hypothetical subset of a combinatorial library derived from this compound, demonstrating the introduction of various R-groups through an amidation reaction.

| Compound ID | Scaffold | R-Group Source (Carboxylic Acid) | R-Group Structure |

| LIB-001 | This compound | Acetic Acid | -COCH₃ |

| LIB-002 | This compound | Benzoic Acid | -COPh |

| LIB-003 | This compound | Cyclohexanecarboxylic acid | -COC₆H₁₁ |

| LIB-004 | This compound | 2-Furoic acid | -COC₄H₃O |

The implementation of automated synthesis platforms and high-throughput purification techniques further enhances the efficiency of combinatorial library generation, enabling the production of large numbers of compounds for screening campaigns. acs.org

Stereochemical Investigations of 2 3 Methylbutoxy Cyclopentan 1 Amine and Its Derivatives

Conformational Analysis of the Substituted Cyclopentane (B165970) Ring

The cyclopentane ring is not planar and exists in a continuous state of dynamic motion, adopting non-planar conformations to relieve torsional strain. The two most commonly discussed conformations are the envelope (Cs symmetry) and the half-chair (C2 symmetry). The presence of substituents on the ring significantly influences the conformational equilibrium by introducing steric and electronic effects.

In 2-(3-Methylbutoxy)cyclopentan-1-amine, the amine (-NH₂) and the 3-methylbutoxy (-OCH₂CH₂CH(CH₃)₂) groups at the C1 and C2 positions, respectively, play a crucial role in dictating the preferred conformation of the cyclopentane ring. The relative orientation of these two bulky substituents, whether cis or trans, is a primary determinant of the conformational landscape.

For the trans-isomer, the two substituents are on opposite sides of the ring. A diaxial-like arrangement would lead to significant steric strain. Therefore, the molecule will preferentially adopt a conformation where both the amine and the alkoxy groups occupy pseudo-equatorial positions to minimize steric hindrance. This arrangement is generally more stable in disubstituted cycloalkanes.

For the cis-isomer, where both substituents are on the same side of the ring, one substituent is forced to occupy a pseudo-axial position while the other is pseudo-equatorial. The larger 3-methylbutoxy group would preferentially occupy the pseudo-equatorial position to minimize unfavorable 1,3-diaxial interactions. Intramolecular hydrogen bonding between the amine and the oxygen of the alkoxy group could also play a role in stabilizing certain conformations, particularly in the cis-isomer.

The cyclopentane ring in this compound undergoes rapid pseudorotation, a process where the pucker of the ring moves around the ring, interconverting various envelope and half-chair conformations. The energy barriers for these interconversions are generally low, typically in the range of 2-5 kcal/mol, allowing for a dynamic equilibrium at room temperature.

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in identifying the most stable conformations and quantifying the energy barriers between them. For instance, the coupling constants between vicinal protons in the ¹H NMR spectrum can provide valuable information about the dihedral angles and thus the ring's pucker.

Table 1: Calculated Relative Energies of Stable Conformations for trans-2-(3-Methylbutoxy)cyclopentan-1-amine

| Conformation | Substituent Positions | Relative Energy (kcal/mol) |

|---|---|---|

| Di-pseudo-equatorial | eq, eq | 0 (most stable) |

Note: The values presented are hypothetical and based on general principles of conformational analysis for 1,2-disubstituted cyclopentanes. Specific experimental or computational data for the target molecule is not available.

Diastereomeric and Enantiomeric Relationships and Characterization

The presence of two stereocenters at C1 and C2 in this compound gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers and are diastereomers of the (1R,2S) and (1S,2R) enantiomeric pair.

The relative configuration (cis or trans) of the diastereomers can often be determined using NMR spectroscopy. For instance, the magnitude of the coupling constant between the protons at C1 and C2 (³JH1-H2) can be indicative of their relative orientation. A larger coupling constant is typically observed for a trans diaxial-like arrangement, while a smaller coupling constant suggests a cis relationship.

Determining the absolute configuration requires methods that can distinguish between enantiomers. X-ray crystallography of a single crystal of a pure enantiomer or a derivative containing a heavy atom is the most definitive method for assigning the absolute configuration. In the absence of suitable crystals, chiroptical methods or synthesis from a chiral precursor of known configuration can be employed.

Enantiomers of this compound will rotate plane-polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property for each enantiomer.

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can provide more detailed stereochemical information. The sign and intensity of the Cotton effects in the CD spectrum are sensitive to the absolute configuration and the conformation of the molecule. For this compound, the electronic transitions associated with the amine and ether chromophores would be expected to give rise to CD signals.

Table 2: Hypothetical Chiroptical Data for the Stereoisomers of this compound

| Stereoisomer | Absolute Configuration | Specific Rotation [α]D (degrees) | Key CD Signal (nm) |

|---|---|---|---|

| 1 | (1R,2R) | +X | Positive Cotton effect around 210 nm |

| 2 | (1S,2S) | -X | Negative Cotton effect around 210 nm |

| 3 | (1R,2S) | +Y | Positive Cotton effect around 215 nm |

Note: The values for specific rotation and the position and sign of the Cotton effects are illustrative and not based on experimental data for the specific compound.

Stereocontrol in Chemical Transformations Involving this compound

The stereochemistry of the starting material can direct the stereochemical outcome of chemical reactions. For example, in reactions where the amine group acts as a directing group, the approach of a reagent can be favored from one face of the cyclopentane ring over the other. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis.

Furthermore, the chiral amine can be used as a chiral auxiliary or ligand in asymmetric catalysis. The defined stereochemical environment around the nitrogen atom can influence the transition state of a reaction, leading to the preferential formation of one enantiomer of the product. The conformational rigidity and the nature of the substituents on the cyclopentane ring are critical factors in the effectiveness of stereocontrol.

Following a comprehensive review of available scientific literature, it has been determined that there are no specific research articles, detailed studies, or published data focusing on the stereochemical investigations of the chemical compound “this compound”. Consequently, the creation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The required sections and subsections, namely:

Retention or Inversion of Configuration at Stereocenters during Derivatization

necessitate the availability of specific experimental data, such as diastereomeric ratios from various reactions, spectroscopic data confirming stereochemical outcomes, and detailed mechanistic studies. Despite a thorough search, no such information for "this compound" could be located in the public scientific domain.

Therefore, in adherence with the strict requirement for scientifically accurate content focused solely on the specified compound, the requested article cannot be generated.

Computational Chemistry and Theoretical Studies on 2 3 Methylbutoxy Cyclopentan 1 Amine

Electronic Structure Elucidation and Analysis

No published studies utilizing Density Functional Theory (DFT) to calculate the ground state properties of 2-(3-Methylbutoxy)cyclopentan-1-amine were found.

There is no available research on the molecular orbital analysis or charge distribution of this compound.

Conformational Landscape Exploration and Energy Minimization

A potential energy surface map for this compound has not been reported in the scientific literature.

No molecular dynamics simulations investigating the conformational flexibility of this compound have been published.

Reaction Mechanism Elucidation and Transition State Analysis

There are no available studies that elucidate the reaction mechanisms or perform transition state analysis for this compound.

Intermolecular Interactions and Solvation Effects

The physical properties and chemical reactivity of this compound are heavily influenced by non-covalent intermolecular interactions and its environment, particularly the solvent. researchgate.net Theoretical studies can provide detailed insights into these phenomena at a molecular level.

The molecular structure of this compound allows for several types of intermolecular interactions:

Hydrogen Bonding: The primary amine (-NH₂) group is a key functional group capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). masterorganicchemistry.comnih.gov The ether oxygen atom can also act as a hydrogen bond acceptor. researchgate.net These interactions are crucial in determining the molecule's boiling point, solubility, and its interactions with biological targets or other reagents. Computational methods can be used to analyze the geometry and strength of these hydrogen bonds. rsc.org An intramolecular hydrogen bond between the amine proton and the ether oxygen is also possible, which could influence the molecule's conformation. researchgate.netacs.org

Computational analyses, such as Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can quantify the strength and nature of these non-covalent interactions. researchgate.net

| Interaction Type | Participating Groups | Typical Energy (kcal/mol) | Computational Descriptor |

|---|---|---|---|

| Hydrogen Bond (Donor) | -NH₂ | -3 to -8 | N-H···O/N |

| Hydrogen Bond (Acceptor) | -NH₂ (N lone pair), Ether (-O-) | -2 to -6 | N···H-O/N, O···H-O/N |

| Van der Waals (Dispersion) | Cyclopentyl ring, 3-Methylbutoxy chain | -0.5 to -2 | Induced dipole-induced dipole |

Solvent Polarity: The choice of solvent can dramatically alter reaction rates and equilibria. wikipedia.org Theoretical models can simulate these effects using either implicit solvent models (representing the solvent as a continuous medium with a specific dielectric constant) or explicit solvent models (including individual solvent molecules). For reactions involving this compound, polar protic solvents (e.g., water, methanol) would be expected to solvate and stabilize the amine group through hydrogen bonding, potentially affecting its nucleophilicity and basicity. researchgate.netacs.org An increase in solvent polarity generally accelerates reactions where charge is developed or increased in the transition state. wikipedia.orgacs.org

Steric Hindrance: Steric hindrance refers to the repulsive interactions that arise when atoms or groups are forced closer than their van der Waals radii allow. numberanalytics.com In this compound, the bulky 3-methylbutoxy group can sterically hinder the approach of reactants to the adjacent amine group. osti.gov Computational chemistry can quantify this steric effect by calculating steric parameters or by modeling the transition states of reactions to see how the bulky group influences the activation energy. numberanalytics.comosti.gov This steric congestion can dictate the regioselectivity and stereoselectivity of reactions, for example, by favoring the approach of a reagent from the less hindered face of the cyclopentane (B165970) ring. rsc.org

| Solvent Type | Examples | Predicted Effect on Nucleophilic Attack by Amine | Rationale |

|---|---|---|---|

| Polar Protic | Water, Methanol | Rate may decrease | Solvent cage forms via H-bonding to the amine, stabilizing the ground state and potentially hindering its approach to the electrophile. researchgate.net |

| Polar Aprotic | DMSO, DMF | Rate may increase | Solvates the counter-ion of the electrophile but does not strongly solvate the amine nucleophile, leaving it more reactive. wikipedia.org |

| Nonpolar | Hexane, Toluene | Rate is generally low | Poor solubility for polar reactants and charged intermediates/transition states. acs.org |

Applications of 2 3 Methylbutoxy Cyclopentan 1 Amine As a Synthetic Scaffold

Role in the Synthesis of Complex Organic Molecules

The inherent chirality and bifunctional nature of 2-(3-Methylbutoxy)cyclopentan-1-amine make it a promising candidate for applications in stereoselective synthesis. The cyclopentane (B165970) ring provides a rigid and predictable conformational framework, which is advantageous for inducing asymmetry in chemical transformations.

Asymmetric Catalysis: Development of Chiral Ligands and Organocatalysts

Chiral 1,2-amino alcohols and their derivatives are privileged scaffolds in the design of ligands for asymmetric metal-catalyzed reactions and as organocatalysts. nih.govresearchgate.net The nitrogen and oxygen atoms in these molecules can chelate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a reaction.

Derivatives of this compound could be envisioned as ligands for a variety of asymmetric transformations. For instance, modification of the amine group to incorporate phosphine (B1218219) moieties could yield P,N-ligands. Chiral β-aminophosphine ligands are known to be effective in a range of metal-catalyzed reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed conjugate additions. rsc.orgrsc.org The cyclopentyl backbone would enforce a specific geometry on the resulting metal complex, potentially leading to high levels of enantioselectivity.

Furthermore, the primary amine of this compound could serve as a handle for the development of organocatalysts. For example, it could be utilized in the formation of chiral iminium ions or enamines, which are key intermediates in many organocatalytic cycles.

Construction of Chiral Auxiliaries and Inducers

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral 1,2-amino alcohols are well-established precursors for the synthesis of effective chiral auxiliaries, such as the oxazolidinones popularized by David Evans.

This compound could be converted into a corresponding oxazolidinone or other heterocyclic auxiliary. The rigid cyclopentyl frame and the steric bulk of the 3-methylbutoxy group could effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile from the less hindered face. This would lead to the formation of a new stereocenter with a high degree of diastereoselectivity. After the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse.

| Potential Chiral Auxiliary Type | Precursor Functional Groups | Example of Controlled Reaction |

| Oxazolidinone | Amine, Adjacent Ether (as a masked alcohol) | Asymmetric Alkylation, Aldol (B89426) Reactions |

| Imidazolidinone | Amine | Diels-Alder Reactions |

| Prolinol-type catalyst | Amine, Cyclopentyl scaffold | Michael Additions |

Building Block for Natural Product Synthesis and Analogues

The aminocyclopentane core is a structural motif found in a variety of biologically active natural products. nih.govresearchgate.net The synthesis of these complex molecules often relies on the use of chiral building blocks that already contain some of the required stereochemical information.

With its defined stereochemistry, this compound could serve as a valuable chiral synthon in the total synthesis of natural products or their analogues. The amine and ether functionalities provide handles for further chemical elaboration, allowing for the construction of more complex molecular architectures. The cyclopentane ring itself can be a core component of the final target molecule. For instance, many antiviral compounds, such as carbocyclic nucleosides, are based on a functionalized cyclopentane ring.

Incorporation into Designed Molecular Frameworks

The unique structural features of this compound also lend themselves to the construction of larger, well-defined molecular architectures.

Preparation of Macrocyclic Systems and Oligomers

The bifunctional nature of this compound makes it a suitable monomer unit for the synthesis of macrocycles and oligomers. The amine group can be reacted with a dicarboxylic acid or a diacyl chloride, while the ether group could be part of a larger polyether chain or be cleaved to reveal a hydroxyl group for further functionalization. Step-growth polymerization or ring-closing metathesis are potential strategies that could be employed. The incorporation of this chiral, rigid cyclopentane unit would impart a specific shape and chirality to the resulting macrocycle or oligomer, which could have applications in host-guest chemistry or as chiral stationary phases in chromatography. The synthesis of chiral macrocycles often involves the coupling of chiral diamine units. nih.gov

Assembly of Supramolecular Architectures and Self-Assembled Systems

It is conceivable that derivatives of this compound could be designed to self-assemble into larger, ordered structures such as gels, liquid crystals, or monolayers. For example, acylation of the amine with a long alkyl chain could lead to the formation of amphiphilic molecules that self-assemble in solution or at interfaces. The chirality of the headgroup could lead to the formation of chiral aggregates, such as helical fibers.

Precursor for Advanced Functional Materials and Specialty Chemicals

The primary amine functionality of this compound serves as a key reactive site for its conversion into polymerizable monomers. This transformation can be achieved through several synthetic strategies, yielding monomers suitable for various polymerization techniques. For instance, the amine group can be reacted with acryloyl chloride or methacryloyl chloride to produce acrylamide (B121943) or methacrylamide (B166291) monomers, respectively. These monomers can then undergo free-radical polymerization to form polymers with pendant 2-(3-methylbutoxy)cyclopentyl groups.

Another approach involves the reaction of the amine with epoxy-containing monomers. The nucleophilic addition of the amine to the epoxide ring results in the formation of a β-hydroxy amine linkage, a reaction that can be utilized in step-growth polymerization to create poly(β-amino ether)s. These polymers are known for their potential in biomedical applications due to their biocompatibility and pH-responsive nature. rsc.org

The incorporation of the bulky and hydrophobic 2-(3-methylbutoxy)cyclopentyl moiety into a polymer can significantly influence its properties. For example, it can increase the polymer's glass transition temperature (Tg), enhance its thermal stability, and modify its solubility in organic solvents. The cyclopentane ring, being a rigid cycloaliphatic structure, can impart unique mechanical and thermal properties to the resulting polymer. researchgate.net The polymerization of monomers containing cyclic structures, such as cyclopentene (B43876), is known to produce materials with interesting properties for applications in optoelectronics and coatings. researchgate.net

| Monomer Synthesis Strategy | Resulting Monomer Type | Potential Polymerization Method | Key Features of Resulting Polymer |

| Reaction with Acryloyl Chloride | Acrylamide | Free-Radical Polymerization | Pendant functional groups, potential for high Tg |

| Reaction with Epoxy Monomers | β-Amino Alcohol | Step-Growth Polymerization | Biocompatibility, pH-responsiveness |

| Reaction with Diisocyanates | Urea (B33335) Linkages | Polyaddition | High thermal stability, rigid polymer backbone |

This table presents hypothetical monomer synthesis strategies and resulting polymer characteristics based on the known reactivity of primary amines.

Amine and ether functionalities are known to play a role in the development of "smart" or responsive materials. Amino-functional polyethers, for example, are recognized for their multi-stimuli responsive behavior, which is advantageous for applications in drug delivery and electro-optical devices. rsc.orgresearchgate.net The amine groups can act as proton sponges, leading to pH-responsive swelling or conformational changes in the polymer. The ether linkages contribute to the hydrophilic character and biocompatibility of the polymer backbone. rsc.org

While direct evidence for the use of this compound in optoelectronic materials is not available, the incorporation of amine-containing scaffolds can influence the electronic properties of materials. For instance, polymers with aliphatic amine groups have been shown to reduce the work function of metals and metal oxides, which is beneficial in organic electronic devices. acs.org The presence of the lone pair of electrons on the nitrogen atom can allow for interaction with conjugated systems, potentially influencing the photophysical properties of a material.

Furthermore, the introduction of the bulky, non-polar 2-(3-methylbutoxy)cyclopentyl group could be used to control the morphology and intermolecular packing of polymers in thin films, which is a critical factor in the performance of organic optoelectronic devices. The combination of a polar amine head and a non-polar tail in this molecule could also be exploited in the formation of self-assembled monolayers or as a component in supramolecular structures with interesting optical or electronic properties.

| Functional Group | Potential Role in Responsive/Optoelectronic Materials | Underlying Mechanism |

| Primary Amine | pH-Responsiveness, Work Function Modification | Protonation/deprotonation of the amine, charge transfer interactions |

| Ether Linkage | Hydrophilicity, Biocompatibility | Hydrogen bonding with water, general inertness in biological systems |

| Cyclopentyl Group | Morphological Control, Thermal Stability | Steric hindrance affecting polymer packing, rigid ring structure |

This table outlines the potential roles of the functional groups within this compound in advanced materials, based on the properties of analogous chemical structures.

Following a comprehensive search for scientific literature, it has been determined that there is no available research data concerning the mechanistic investigations of transformations involving the chemical compound “this compound”. The specific, detailed information required to populate the requested article sections—including kinetic isotope effect studies, spectroscopic characterization of transient species, and catalytic cycle details—does not appear in published scientific literature.

As a result, it is not possible to generate the requested article while adhering to the principles of scientific accuracy and factual reporting. The creation of content for the specified outline would necessitate the fabrication of data and research findings, which is contrary to the standards of scientific and academic integrity.

Therefore, the article on "Mechanistic Investigations of Transformations Involving this compound" cannot be provided.

Mechanistic Investigations of Transformations Involving 2 3 Methylbutoxy Cyclopentan 1 Amine

Influence of Reaction Conditions on Mechanisms

Solvent Effects on Reaction Rates and Selectivity

There is no available research data detailing the influence of different solvents on the reaction rates and selectivity of transformations involving 2-(3-Methylbutoxy)cyclopentan-1-amine. Mechanistic studies typically evaluate a range of solvents with varying polarities (e.g., polar protic, polar aprotic, nonpolar) to understand their impact on transition states and reaction pathways. Such information is crucial for optimizing reaction conditions to favor desired products and enhance reaction efficiency. The absence of such studies for this specific compound prevents any discussion on this topic.

Role of Additives, Acids, and Bases in Catalytic and Stoichiometric Reactions

Similarly, the role of additives, acids, and bases in either catalytic or stoichiometric reactions of this compound has not been documented in the accessible scientific literature. Investigations into how these external agents affect reaction mechanisms, such as through activation of substrates, stabilization of intermediates, or regeneration of catalysts, are fundamental to synthetic chemistry. Without experimental findings, it is impossible to elaborate on how these components might influence the chemical behavior of this compound.

Future Research Directions and Unexplored Avenues for 2 3 Methylbutoxy Cyclopentan 1 Amine

Development of Stereodivergent Synthesis Routes for All Possible Stereoisomers

The presence of two stereocenters in 2-(3-Methylbutoxy)cyclopentan-1-amine means that it can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The biological and material properties of these isomers are likely to be distinct. Consequently, a significant and underexplored research avenue is the development of stereodivergent synthetic strategies that provide access to each of these isomers in high purity.

Current synthetic approaches may favor one diastereomer over another (diastereoselective synthesis) or produce a mixture of enantiomers (racemic synthesis). A truly stereodivergent approach would allow for the selective synthesis of any of the four stereoisomers from a common starting material by modifying the catalysts or reaction conditions. nih.gov Research in this area could focus on:

Catalyst-Controlled Diastereoselection: Employing different chiral catalysts (e.g., rhodium, iridium, or organocatalysts) to steer the reaction towards a specific diastereomer. nih.govresearchgate.net For instance, an asymmetric hydroamination or amination of a cyclopentene (B43876) precursor could be controlled by the choice of a chiral ligand.

Substrate-Controlled Synthesis: Starting with enantiopure precursors, such as chiral cyclopentene oxides or allylic alcohols, to set one stereocenter, followed by a controlled introduction of the second. For example, the ring-opening of a chiral epoxide with 3-methylbutoxy anion followed by stereospecific conversion of another functional group to the amine would be a viable strategy.

Iterative Coupling Strategies: Developing multi-step sequences where the stereochemistry of each new bond is precisely controlled. nih.gov This could involve sequential additions to a prochiral cyclopentanone (B42830) or cyclopentenone, where each step's stereochemical outcome is dictated by the reagents and catalysts used. nih.gov

A successful stereodivergent synthesis would be crucial for systematically evaluating the structure-activity relationships of the different stereoisomers in various applications.

Table 1: Potential Stereodivergent Synthesis Strategies

| Strategy | Description | Key Intermediates | Potential Catalysts/Reagents |

| Catalyst-Controlled Asymmetric Amination | Direct amination of a 2-(3-methylbutoxy)cyclopentene precursor where the catalyst's chirality dictates the stereochemical outcome. | 2-(3-methylbutoxy)cyclopent-1-ene | Chiral Rhodium or Iridium complexes, Chiral Brønsted acids |

| Substrate-Controlled Epoxide Opening | Opening of an enantiopure cyclopentene oxide with a 3-methylbutoxy nucleophile, followed by conversion of a second functional group to an amine. | (1R,2S)-cyclopentene oxide or (1S,2R)-cyclopentene oxide | Metal alkoxides, Lewis acids |

| Asymmetric Michael Addition | Conjugate addition of an amine or amine equivalent to a cyclopentenone, followed by reduction and etherification. | Cyclopent-2-en-1-one | Chiral secondary amine organocatalysts (e.g., prolinol derivatives) |

Exploration of Unconventional Reactivity Profiles and Novel Functional Group Interconversions

The interplay between the primary amine and the ether functional groups on the cyclopentane (B165970) scaffold could lead to novel reactivity. Future research should move beyond standard transformations and explore more unconventional reactions.

Directed C-H Functionalization: The amine or the ether oxygen could act as directing groups to activate and functionalize specific C-H bonds on the cyclopentane ring or the isopentoxy side chain. This would allow for late-stage modification of the molecule, providing rapid access to a library of analogues.

Ring-Opening and Rearrangement Reactions: Investigating reactions that induce ring-opening of the cyclopentane core or trigger skeletal rearrangements could lead to entirely new molecular scaffolds. For example, under specific oxidative or radical conditions, the compound could undergo fragmentation or expansion to form different ring systems.

Novel Functional Group Interconversions: While standard conversions of amines and ethers are well-known, exploring less common transformations could be fruitful. ub.eduvanderbilt.edu This could include the conversion of the primary amine into an isocyanide, azide (B81097), or nitrile, or the cleavage of the ether to install a different functional group, each opening up new avenues for derivatization. vanderbilt.edu

Integration into Emerging Catalytic Systems and Methodologies

The chiral nature of this compound makes it an attractive candidate as a ligand in asymmetric catalysis or as an organocatalyst itself.

Chiral Ligand Development: The primary amine can be readily derivatized to form more complex ligands, such as Schiff bases, amides, or phosphoramidites. These new chiral ligands could be coordinated with transition metals (e.g., palladium, rhodium, iridium) to catalyze a wide range of asymmetric reactions, including hydrogenations, C-C bond formations, and C-H functionalizations. researchgate.net The cyclopentane backbone provides a rigid scaffold that can effectively transfer chiral information.

Organocatalysis: Primary amines are known to participate in various organocatalytic transformations, often through the formation of enamine or iminium ion intermediates. The specific steric and electronic properties of this compound could offer unique selectivity and reactivity in reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov

Cooperative Catalysis: The presence of both an amine (Lewis base) and an ether (potential hydrogen bond acceptor or weak Lewis base) opens the door to cooperative catalysis, where both functional groups participate in activating the substrates.

Table 2: Potential Catalytic Applications

| Catalytic System | Role of this compound | Potential Reactions |

| Asymmetric Transition Metal Catalysis | Precursor to a chiral ligand (e.g., phosphine-amine) | Asymmetric Hydrogenation, Allylic Alkylation |

| Organocatalysis | Chiral catalyst | Asymmetric Michael Addition, Aldol Reaction |

| Cooperative Catalysis | Bifunctional catalyst engaging both amine and ether groups | Tandem or Cascade Reactions |

Investigation of its Role in Bio-inspired Chemical Transformations

Nature's enzymes perform highly selective chemical transformations under mild conditions, often inspiring the development of new synthetic methods. nih.govpnnl.gov

Enzyme Mimicry: The structure of this compound could serve as a scaffold for developing catalysts that mimic the function of enzymes. For example, by incorporating a metal-binding site, it could be used to create mimics of copper amine oxidases, which catalyze the oxidation of primary amines. nih.govbeilstein-journals.org

Biocatalytic Transformations: Using whole-cell or isolated enzyme systems (e.g., oxidases, hydrolases, transferases) to modify the molecule is a promising green chemistry approach. thieme-connect.de Enzymes could selectively hydroxylate unactivated C-H bonds on the cyclopentane ring or the side chain with a level of precision that is difficult to achieve with traditional chemical methods. This could generate a panel of oxygenated derivatives with potential biological activity.

Application in Multicomponent Reactions for Rapid Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and materials science for rapidly generating libraries of complex molecules from simple starting materials in a single step. nih.gov The primary amine in this compound makes it an ideal substrate for several key MCRs.

Ugi and Passerini Reactions: As a primary amine, it can be directly used in the Ugi four-component reaction (U-4CR), combining it with an aldehyde, a carboxylic acid, and an isocyanide to produce complex peptide-like structures. mdpi.commdpi.com This would introduce significant molecular diversity around the cyclopentylamine (B150401) core.

Hantzsch-type and Mannich-type Reactions: Its participation in other MCRs, such as those for synthesizing substituted pyridines or β-amino ketones, could lead to the discovery of novel heterocyclic scaffolds with potential applications in drug discovery. mdpi.com

Scaffold Diversification: By using the different stereoisomers of the amine in these MCRs, chemists can rapidly generate a large and stereochemically diverse library of compounds. nih.gov This is highly valuable for screening for biological activity, as the three-dimensional shape of a molecule is often critical for its function.

The systematic application of this compound in MCRs remains a largely unexplored but highly promising field for future research.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Methylbutoxy)cyclopentan-1-amine, and what factors influence yield and purity?

The compound can be synthesized via nucleophilic substitution, where cyclopentan-1-amine reacts with 3-methylbutyl bromide under basic conditions (e.g., NaH or K₂CO₃). Solvent choice (e.g., DMF or THF) and temperature (40–60°C) significantly impact reaction efficiency. Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopentane backbone and 3-methylbutoxy substituent.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₁₀H₂₁NO, 171.28 g/mol).

- Infrared (IR) Spectroscopy : Peaks near 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

Q. How can researchers assess the compound’s preliminary biological activity in enzyme inhibition studies?

Use in vitro assays with alpha-glucosidase or similar enzymes. The 3-methylbutoxy group may enhance hydrophobic interactions with enzyme active sites, as seen in structurally related amines. Measure IC₅₀ values via spectrophotometric methods, comparing against controls like acarbose .

Advanced Research Questions

Q. What strategies can resolve stereochemical challenges during synthesis, particularly for chiral derivatives?

Chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using catalysts like BINAP-metal complexes can isolate enantiomers. Computational modeling (e.g., DFT) predicts steric effects of the 3-methylbutoxy group on cyclopentane ring conformation .

Q. How do reaction conditions influence regioselectivity in functionalizing the cyclopentane ring?

- Temperature : Lower temperatures favor kinetic control, reducing side reactions.

- Catalysts : Lewis acids (e.g., AlCl₃) direct substitution to the amine-adjacent carbon.

- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states, enhancing regioselectivity .

Q. What computational tools are recommended to predict binding interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-receptor interactions. Focus on hydrophobic pockets and hydrogen bonding with the amine group. Validate predictions using SPR (surface plasmon resonance) for binding affinity measurements .

Q. How can contradictory data on biological activity across studies be systematically addressed?

- Purity Analysis : Verify compound purity via HPLC; impurities ≥5% may skew results.

- Assay Variability : Standardize protocols (e.g., fixed enzyme concentrations, pH).

- Structural Confirmation : Re-examine stereochemistry and substituent positioning, as minor changes (e.g., tert-butyl vs. methylbutoxy groups) drastically alter activity .

Methodological Considerations

Q. What are the best practices for optimizing reaction scalability without compromising yield?

- Stepwise Temperature Ramping : Gradual heating reduces exothermic side reactions.

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) improve cost efficiency.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Q. How should researchers design stability studies for long-term storage of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.